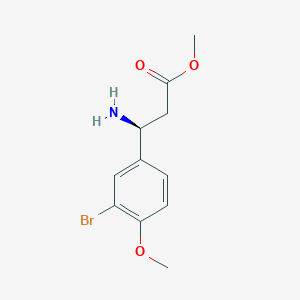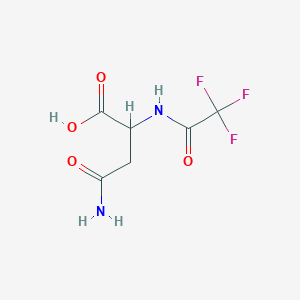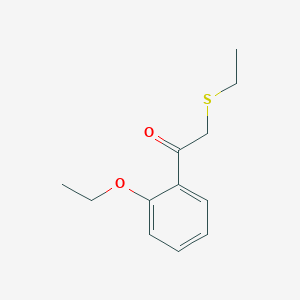
1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and an ethylthio group attached to an ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, followed by oxidation to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents may be used to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-2-(methylthio)ethan-1-one
- 1-(2-Methoxyphenyl)-2-(ethylthio)ethan-1-one
- 1-(2-Ethoxyphenyl)-2-(methylthio)ethan-1-one
Comparison: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to the presence of both an ethoxy group and an ethylthio group, which confer distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12-8-6-5-7-10(12)11(13)9-15-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VJPYZXGEGCHBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)
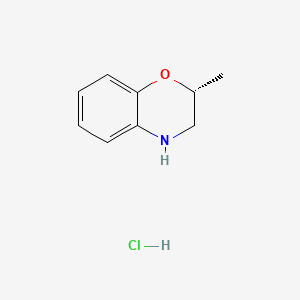
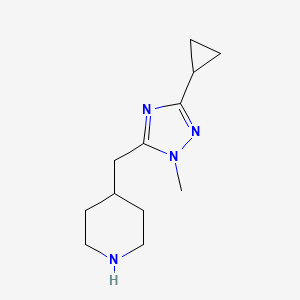
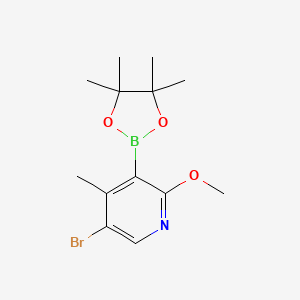
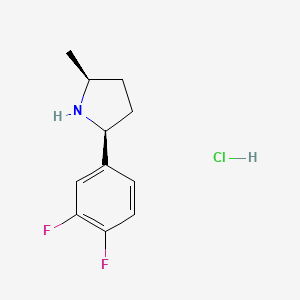
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)


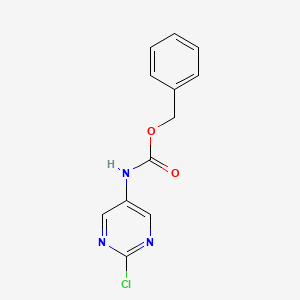
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
